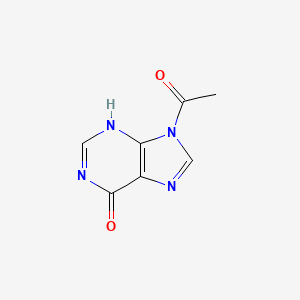

9-acetyl-3H-purin-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHKDVSDWIISHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC2=C1NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C=NC2=C1NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 9 Acetyl 3h Purin 6 One Analogues

Oxidation Reactions of Purine (B94841) Scaffold Derivatives

The oxidation of purine derivatives can be achieved through various methods, including metal-catalyzed reactions. Palladium-catalyzed C–H bond activation and subsequent oxidation of C6-arylpurines and their nucleosides is a notable example. This reaction can be performed using palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of an oxidant like iodosobenzene diacetate (PhI(OAc)₂). Despite the presence of multiple nitrogen atoms in the purine core, which could potentially coordinate with the metal catalyst and hinder the reaction, these transformations can be carried out effectively. The reaction conditions can be adjusted to favor the formation of either mono- or diacetoxylated products.

A key intermediate in this process is a dimeric cyclopalladated species, which has been isolated and structurally characterized. This intermediate, where the N1 atom of the purine ring is coordinated to the palladium center, has been shown to be a competent catalyst for the oxidation reaction, suggesting its role in the catalytic cycle.

Table 1: Palladium-Catalyzed C-H Bond Oxidation of 6-Aryl-9-benzyl-9H-purine

| Entry | Substrate | Oxidant (equiv.) | Product(s) | Yield (%) |

| 1 | 9-benzyl-6-phenyl-9H-purine | PhI(OAc)₂ (1.5) | Monoacetoxylated | 75 |

| 2 | 9-benzyl-6-phenyl-9H-purine | PhI(OAc)₂ (3.0) | Diacetoxylated | 80 |

| 3 | 9-benzyl-6-(2-naphthyl)-9H-purine | PhI(OAc)₂ (1.5) | Monoacetoxylated | 93 |

Data is illustrative and based on reported findings for similar purine derivatives.

Reduction Pathways and Resulting Purine Derivatives

The reduction of the purine ring system can be accomplished through electrochemical methods. The electrochemical reduction of purine, adenine (B156593), and related compounds has been studied using polarography and macroscale electrolysis. This process typically involves the reduction of the pyrimidine (B1678525) portion of the purine ring. The specific products formed depend on the reaction conditions, such as the pH of the solution and the electrode potential.

In acidic media, the reduction of purine occurs in a stepwise manner, leading to the formation of dihydro- and tetrahydro-purine derivatives. The initial reduction step often involves the saturation of the 1,6-double bond. Further reduction can lead to the cleavage of the imidazole (B134444) ring. These reduced purine derivatives are often unstable and can undergo further rearrangements or decompositions.

Nucleophilic and Electrophilic Substitution Reactions on the Purine Core

The purine core is susceptible to both nucleophilic and electrophilic substitution reactions, with the outcome depending on the specific purine derivative and the reaction conditions.

Nucleophilic Substitution: Halogenated purines are particularly useful intermediates for nucleophilic substitution reactions. The halogens at the C2, C6, and C8 positions can be displaced by various nucleophiles, including amines, thiols, and alkoxides. For instance, 6-chloropurines readily react with amines to form 6-aminopurine (adenine) derivatives. These reactions are fundamental in the synthesis of a wide array of biologically active purine analogues.

Electrophilic Substitution: Direct electrophilic substitution on the purine ring is generally challenging due to the electron-deficient nature of the ring system caused by the presence of four nitrogen atoms. The reactivity of the purine ring towards electrophiles is significantly lower than that of benzene. However, the introduction of activating groups or the use of N-oxides can enhance the susceptibility of the purine core to electrophilic attack. Theoretical studies suggest that the frontier orbitals (HOMO) of unsubstituted purines are not π orbitals, which explains their low reactivity towards electrophiles. In contrast, activated purines, such as purine-N-oxides, possess π HOMOs, facilitating electrophilic substitution.

Cleavage Reactions of Nucleoside Bonds and Related Acetylation Processes

The glycosidic bond in purine nucleosides can be cleaved under certain conditions, a reaction that can be influenced by acetylation of the sugar moiety. "Acid acetylation," which involves treating a purine nucleoside like inosine with acetic anhydride in the presence of acetyl chloride, results in both the acetylation of the ribose unit and partial cleavage of the nucleoside bond. oup.comoup.com

Prolonged reaction with acetyl chloride can lead to a quantitative cleavage of the nucleoside bond, yielding the purine base hydrochloride and an acetylated halogenose. oup.comnih.govresearchgate.net This reaction proceeds through the initial acetylation of the nucleoside, followed by the slow cleavage of the glycosidic linkage. oup.com Similarly, treatment of purine nucleosides with acetyl bromide can result in the quantitative cleavage of the nucleoside bond. nih.govresearchgate.net

Table 2: Cleavage of Inosine Nucleoside Bond under Acetylating Conditions

| Reagent | Reaction Time | Major Products | Yield (%) | Reference |

| Acetic anhydride, Acetyl chloride | 4 hours | Triacetylinosine, Hypoxanthine (B114508) hydrochloride | 46, 43 | oup.com |

| Acetyl chloride | 7-14 days | Hypoxanthine hydrochloride, Tetraacetylribofuranose | 95, 44 | oup.com |

| Acetyl bromide | 4 hours | Hypoxanthine, Tri-O-acetyl-D-ribofuranosyl bromide | Quantitative | nih.govresearchgate.net |

Functional Group Interconversions on the Purine System

Halogenation is a key functional group interconversion on the purine system, providing versatile intermediates for further synthetic modifications. Direct halogenation of purines can be challenging but is achievable under specific conditions. The C8 position of the purine ring is the most susceptible to electrophilic halogenation. For instance, treatment of purine nucleosides with bromine can lead to the formation of 8-bromopurine derivatives. nih.gov

Alternatively, halogens can be introduced by replacing other functional groups. For example, hydroxyl groups at the C6 position (as in hypoxanthine or guanine) can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and carbon tetrachloride. acs.org These 6-halopurines are valuable precursors for the synthesis of a wide range of C6-substituted purine derivatives through nucleophilic substitution reactions. nih.govmdpi.com

Amination of the purine core can be achieved through several synthetic strategies. One approach is the nucleophilic substitution of a leaving group, such as a halogen, with an amine. For instance, 6-chloropurine derivatives readily undergo amination at the C6 position to yield adenine analogues.

More direct methods for C-H amination have also been developed. An oxidative coupling reaction between purines and alkyl ethers or benzyl compounds can be used to synthesize N9-alkylated purine derivatives. acs.orgfigshare.com This reaction is catalyzed by n-Bu₄NI with t-BuOOH as the oxidant. acs.org Another approach is the direct reductive amination of functionalized aldehydes with aniline derivatives of purines, which provides a method for the mono-alkylation of amino groups attached to the purine ring. rsc.org

Furthermore, regioselective cupration followed by oxidative coupling with lithium amidocuprates can be employed to introduce primary, secondary, and tertiary amino groups onto the purine scaffold. nih.gov

Table 3: Methods for the Amination of Purine Derivatives

| Method | Position of Amination | Reagents | Key Features |

| Nucleophilic Substitution | C6 (from 6-halopurine) | Amine | Versatile for introducing various amino groups |

| Oxidative C-H Amination | N9 | n-Bu₄NI, t-BuOOH | Direct alkylation at the N9 position |

| Reductive Amination | Exocyclic amino group | Aldehyde, Reducing agent | Mono-alkylation of purine anilines |

| Oxidative Amination of Cuprates | Regioselective | Organocuprate, Chloranil | Introduction of diverse amino functionalities |

Selenylation Reactions

Selenylation involves the introduction of a selenium atom into the purine ring system, leading to the formation of selenopurines. These selenium-containing analogues are of interest due to their structural similarity to naturally occurring thio- and oxo-purines. The synthesis of these compounds often starts from halogenated purine precursors.

A primary method for synthesizing 6-selenopurine involves the nucleophilic substitution of a halogen at the C6 position. For instance, 6-chloropurine can be converted to 6-selenopurine by reaction with sodium hydroselenide. acs.org An alternative and high-yield approach utilizes selenourea, which reacts with 6-chloropurine to produce 6-selenopurine in a 92% yield. acs.org While the intermediate selenouronium salt is not isolated, this method is analogous to the synthesis of 6-mercaptopurine. acs.org

Furthermore, purine nucleoside analogues can undergo selenylation. The alkylation of 6-selenoxo-9-(β-D-ribofuranosyl)purine with various alkyl halides under basic conditions yields the corresponding 6-alkylseleno-9-(β-D-ribofuranosyl)purines. rsc.org These selenium-containing compounds are noted to be sensitive to light and prolonged heating in aqueous solutions, which can cause the precipitation of elemental selenium. acs.org However, they are stable when stored as dry solids in the dark. acs.org

| Starting Material | Reagent(s) | Product | Yield (%) |

| 6-Chloropurine | 1. H₂Se, NaOH2. Acetic Acid | 6-Selenopurine | 31 |

| 6-Chloropurine | Selenourea | 6-Selenopurine | 92 |

| 6-Selenoxo-9-(β-D-ribofuranosyl)purine | Alkyl Halides | 6-Alkylseleno-9-(β-D-ribofuranosyl)purines | N/A |

Table 1: Summary of selected selenylation reactions on purine analogues.

Thiolation Processes

Thiolation, the introduction of a sulfur functional group, is a fundamental transformation for producing key purine analogues like 6-mercaptopurine, an important anticancer drug. pharmaguideline.com The synthesis of these thiopurines often proceeds through the displacement of a leaving group, typically a halide, from the purine core.

One common synthetic route to 6-mercaptopurine starts from hypoxanthine. youtube.com Hypoxanthine is first treated with a chlorinating agent, such as phosphorus oxychloride, to form 6-chloropurine. youtube.com The subsequent reaction of 6-chloropurine with a sulfur nucleophile, like sodium thiocyanate followed by hydrolysis, replaces the chlorine atom with a thiol group to yield 6-mercaptopurine. youtube.com

An alternative approach involves building the purine ring from a pyrimidine precursor. For example, 6-chloro-4,5-diaminopyrimidine can be reacted with potassium hydrosulfide (KSH) to introduce the thiol group, forming 6-thiol-4,5-diaminopyrimidine. youtube.com This intermediate is then cyclized with concentrated formic acid to construct the imidazole portion of the purine ring, yielding 6-mercaptopurine. youtube.com Further modifications can be made, such as the synthesis of asymmetrical disulfides by reacting 6-mercaptopurine with various triazole-sulfhydryl moieties in the presence of an oxidizing agent like 1-chlorobenzotriazole. researchgate.net

| Starting Material | Reagent(s) | Intermediate(s) | Product |

| Hypoxanthine | 1. POCl₃2. NaSCN, then Hydrolysis | 6-Chloropurine | 6-Mercaptopurine |

| 6-Chloro-4,5-diaminopyrimidine | 1. KSH2. HCOOH (conc.) | 6-Thiol-4,5-diaminopyrimidine | 6-Mercaptopurine |

| 6-Mercaptopurine | 1,2,4-Triazole-sulfhydryl derivatives, 1-chlorobenzotriazole | N/A | Asymmetrical disulfides of 6-mercaptopurine |

Table 2: Synthetic routes for the thiolation of purine analogues.

Condensation Reactions with Purine Derivatives

Condensation reactions are vital for the de novo synthesis of the purine ring system itself. The most versatile and widely used method is the Traube purine synthesis, first reported in 1900. slideshare.netdrugfuture.com This strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine precursor. thieme.com

The Traube synthesis typically starts with a 4,5-diaminopyrimidine. slideshare.net This precursor undergoes a condensation reaction with a one-carbon source, such as formic acid, which introduces the carbon atom that will become C8 of the purine ring. drugfuture.com The reaction proceeds via formylation of one of the amino groups, followed by cyclodehydration to close the imidazole ring and form the final purine scaffold. slideshare.net A variety of one-carbon reagents can be used, including formamide and triethyl orthoformate. slideshare.netrsc.org

This method is highly flexible due to the wide availability of functionalized pyrimidine starting materials, allowing for the synthesis of a diverse range of substituted purines. thieme.com For example, adenine can be prepared by reacting 6-chloro-4,5-diaminopyrimidine with diethoxymethyl acetate to form 6-chloropurine, which is subsequently aminated to yield the final product. slideshare.net Other variations include the cyclo-condensation of 5,6-diaminouracils with oxazolone derivatives to form N-substituted-8-purines. rsc.org

| Pyrimidine Precursor | Condensation Reagent | Key Step | Product |

| 4,5-Diaminopyrimidine | Formic Acid | Formylation and Cyclodehydration | Purine |

| 4-Amino-6-hydroxypyrimidine | 1. Nitrosation2. Reduction3. Formic Acid | Formation of 4,5-diamino intermediate, then cyclization | Hypoxanthine |

| 6-Chloro-4,5-diaminopyrimidine | Diethoxymethyl Acetate | Cyclization | 6-Chloropurine |

| 5,6-Diaminouracils | Oxazolone derivative | Cyclo-condensation | N-substituted-8-purines |

Table 3: Examples of the Traube synthesis and related condensation reactions.

Diazotization and Coupling Reactions

Diazotization of aminopurine analogues provides a powerful method for introducing a wide array of substituents onto the purine ring. This process involves the conversion of a primary aromatic amino group into a diazonium salt, which is an excellent leaving group (N₂) and a versatile intermediate for subsequent substitution or coupling reactions. organic-chemistry.org For purine nucleosides, these reactions are typically performed under nonaqueous conditions to manage the stability of the reactants. researchgate.netnih.gov

The transformation is often followed by a copper(I)-catalyzed Sandmeyer reaction, which allows for the efficient replacement of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). wikipedia.orgmasterorganicchemistry.com For example, treatment of 2',3',5'-tri-O-acetyladenosine with acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO₂) in dichloromethane converts the 6-amino group into a 6-chloro group with a 71% yield. nih.gov Similarly, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine can be converted to the corresponding 2,6-dichloropurine nucleoside in approximately 85% yield using reagents like TMS-Cl or acetyl chloride with BTEA-NO₂. nih.gov

The reaction shows selectivity, as demonstrated in the diazotization of 2,6-diaminopurine nucleosides, where the 2-amino group is selectively converted to a fluoro group in the presence of HF-pyridine and tert-butyl nitrite, leaving the 6-amino group intact. nih.gov The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com

| Starting Material | Reagents | Product | Yield (%) |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | TMS-Cl, BTEA-NO₂, CH₂Cl₂ | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine | ~85 |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | TMS-Br, tert-butyl nitrite, CH₂Br₂ | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-bromo-6-chloropurine | 85 |

| 3',5'-di-O-acetyl-2'-deoxyadenosine | (Reagents for Chloro-dediazoniation) | 3',5'-di-O-acetyl-6-chloro-2'-deoxypurine | 63 |

| 3',5'-di-O-acetyl-2'-deoxyadenosine | (Reagents for Bromo-dediazoniation) | 3',5'-di-O-acetyl-6-bromo-2'-deoxypurine | 80 |

| 2',3',5'-tri-O-acetyladenosine | AcCl, BTEA-NO₂, CH₂Cl₂ | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine | 71 |

| 2,6-Diaminopurine nucleosides | HF-pyridine, tert-butyl nitrite | 2-Fluoro-6-aminopurine nucleosides | N/A |

Table 4: Selected diazotization and halo-dediazoniation reactions of aminopurine nucleosides. nih.govnih.gov

Structural Derivatization and Analogue Development of 9 Acetyl 3h Purin 6 One

Synthesis of Novel Purine (B94841) Derivatives and Analogues

The core structure of 9-acetyl-3H-purin-6-one, which is fundamentally a guanine (B1146940) scaffold, allows for extensive chemical exploration. Synthetic efforts have focused on creating derivatives with modified side chains, altered heterocyclic cores, and substitutions at various ring positions to generate compounds with diverse pharmacological profiles.

Acyclic Nucleoside Analogues Derived from Purines

Acyclic nucleoside analogues are a significant class of antiviral agents that lack the furanose ring of natural nucleosides but retain a portion of the side chain necessary for biological activity. Guanine derivatives are precursors to some of the most clinically important acyclic nucleosides, such as Acyclovir (B1169) and Ganciclovir.

The synthesis of these analogues often begins with a protected guanine derivative to ensure regioselective alkylation at the N9 position, preventing the formation of the undesired N7 isomer. While this compound can be used, syntheses frequently employ guanine derivatives with protection on both the N2-amino group (e.g., as an acetamide) and the O6-oxo group (e.g., as a diphenylcarbamoyl ester) to improve solubility and reactivity. The protected guanine is then coupled with a suitable acyclic side chain synthon. For example, the synthesis of Acyclovir involves the alkylation of a protected guanine with (2-acetoxyethoxy)methyl bromide. Subsequent deprotection of the acetyl and other protecting groups yields the final active compound.

Table 1: Examples of Acyclic Side Chains Incorporated into Guanine Analogues

| Name | Acyclic Side Chain |

|---|---|

| Acyclovir | -CH₂OCH₂CH₂OH |

| Ganciclovir | -CH₂OCH(CH₂OH)₂ |

| Penciclovir | -CH₂CH₂CH(CH₂OH)CH₂OH |

| PMEA (Adefovir) | -CH₂CH₂OCH₂(PO₃H₂) |

| HPMPA (Cidofovir) | -CH₂CH(OH)CH₂(PO₃H₂) |

N-Substituted Purin-6-amines and Their Synthesis

Modification of the C6 position of the purine ring from an oxo group to a substituted amine transforms the guanine scaffold into a series of 2,6-diaminopurine derivatives. This transformation requires a multi-step synthetic sequence.

The initial and crucial step is the conversion of the 6-oxo group into a more reactive leaving group, typically a chloro group. This is achieved by treating a protected guanine derivative, such as 2,9-diacetylguanine, with a chlorinating agent like phosphorus oxychloride. This reaction yields the key intermediate 2-amino-6-chloropurine (or its N-acetylated form).

Once 2-amino-6-chloropurine is obtained, the chlorine atom at the C6 position is readily displaced by a variety of primary or secondary amines via nucleophilic aromatic substitution. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the C6 position, leading to a diverse library of N-substituted purin-6-amines.

Synthetic Scheme: Conversion of Guanine to N-Substituted Purin-6-amines

Protection: Guanine is acetylated to form 2,9-diacetylguanine.

Chlorination: The diacetylated guanine is reacted with POCl₃ to yield 2-acetamido-6-chloropurine.

Substitution: The 6-chloro intermediate is reacted with a desired amine (R-NH₂) to displace the chloride.

Deprotection: The acetyl group is removed by hydrolysis to yield the final N-substituted 2-amino-purin-6-amine.

Purine Dione Derivatives and Their Chemical Design

Starting from the this compound (an N-acetylated guanine) scaffold, which contains a 2-amino and a 6-oxo group, purine dione derivatives can be designed and synthesized. A primary example is xanthine (B1682287), or 2,6-dioxypurine. The conversion of guanine to xanthine is a fundamental biochemical and chemical process involving the replacement of the 2-amino group with a carbonyl (oxo) group. This is achieved through deamination, which can be accomplished chemically by treatment with nitrous acid (e.g., from sodium nitrite in acidic solution). rsc.orgnih.govnih.gov

Another class of purine diones are the 8-oxoguanine derivatives. The synthesis of these compounds can be achieved from a 6-chloroguanine precursor. The strategy involves N9-alkylation of 6-chloroguanine, followed by bromination at the C8 position. The final step is a simultaneous hydrolysis of both the C6-chloro and C8-bromo groups to yield the 9-alkyl-8-oxoguanine, which is a purine-6,8-dione derivative.

Hydroxamic Acid Derivatives Containing Purine Moieties

Hydroxamic acids (-CONHOH) are potent metal-chelating groups and have been incorporated into various molecules to act as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. The synthesis of purine derivatives containing a hydroxamic acid moiety involves creating a purine structure with a carboxylic acid or ester functional group, which can then be converted to the hydroxamic acid.

A general and common synthetic route involves the aminolysis of an ester with hydroxylamine. ekb.eg For a purine-based hydroxamic acid, the synthesis would proceed as follows:

A purine core, such as 6-chloropurine, is functionalized with a linker containing a terminal ester group. This can be achieved by reacting 6-chloropurine with an amino-ester (e.g., ethyl 6-aminohexanoate), where the amino group displaces the chlorine.

The resulting purine-ester conjugate is then treated with a solution of hydroxylamine (NH₂OH), often in the presence of a base like potassium hydroxide or sodium methoxide. The hydroxylamine displaces the alkoxy group of the ester to form the final hydroxamic acid derivative.

This modular approach allows for the variation of the purine core, the linker length, and the cap group to optimize biological activity. rsc.org

Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines are considered analogues of purines, where the imidazole (B134444) ring of the purine is replaced by a pyrazole ring. nanobioletters.comresearchgate.net This substitution makes them bioisosteres of natural purines, and they are synthesized to interact with biological targets similar to those of purines, such as kinases and adenosine receptors. nih.govnih.gov

Modification at Specific Purine Ring Positions (C2, C6, N7, N9)

The chemical modification of the purine ring at specific positions is a cornerstone of medicinal chemistry for developing targeted therapeutic agents. The guanine scaffold offers several reactive sites for derivatization.

C2 Position: The 2-amino group is a key site for modification. It can be acylated, for instance, to form N2-acetylguanine, which can alter binding affinities to biological targets like riboswitches. This amino group can also be completely removed and replaced by an oxo group via deamination to form xanthine, as discussed previously.

C6 Position: The 6-oxo group is not reactive itself but can be activated for substitution. As detailed in section 4.1.2, conversion to a 6-chloro derivative makes the C6 position highly susceptible to nucleophilic attack. This allows for the introduction of a vast array of substituents, including amines (diaminopurines), thiols (thiopurines), and alkoxy groups (alkoxypurines). A more recent method involves converting the 6-oxo group into an O⁶-(benzotriazol-1-yl) derivative, which serves as an excellent leaving group for reaction with various nucleophiles.

N7 and N9 Positions: Alkylation is the most common modification at the nitrogen atoms of the imidazole ring. Direct alkylation of guanine or its derivatives often leads to a mixture of N7 and N9 isomers, with the ratio depending on reaction conditions. The N9 isomer is typically the thermodynamically more stable and desired product for nucleoside analogues. Strategic use of protecting groups is essential to achieve regioselectivity. For instance, protecting the N9 position (as in this compound) could potentially direct reactions to the N7 position. Conversely, bulky substituents or specific reaction conditions can favor N9 alkylation.

Table 2: Summary of Modifications at Key Positions of the Guanine Ring

| Position | Type of Modification | Reagents/Reaction | Resulting Structure |

|---|---|---|---|

| C2 | Acylation | Acetic Anhydride | N²-acetylguanine |

| Deamination | NaNO₂ / H⁺ | Xanthine (2,6-dione) | |

| C6 | Chlorination | POCl₃ | 2-Amino-6-chloropurine |

| Substitution | R-NH₂, R-SH, R-OH (on 6-chloro intermediate) | 6-amino, 6-thio, 6-alkoxy derivatives | |

| N7/N9 | Alkylation | Alkyl halides, Mitsunobu reaction | N7- and N9-alkylguanine isomers |

Structural Modifications for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how specific structural features of a molecule influence its biological activity. For this compound, SAR studies would systematically alter different parts of the molecule to identify key pharmacophoric elements and to optimize activity.

Detailed research findings from analogous purine systems indicate that modifications can be strategically introduced at several key positions. These include alterations to the acetyl group, substitutions on the purine ring, and modifications of the exocyclic oxygen. The primary objective of these modifications is to probe the electronic and steric requirements of the target binding site, thereby guiding the design of more potent and selective analogues. While specific SAR data for this compound is not extensively documented in publicly available literature, the following table outlines potential structural modifications based on established principles of purine chemistry.

| Modification Site | Type of Modification | Rationale for Modification |

|---|---|---|

| 9-acetyl group | Alkyl chain elongation or shortening (e.g., propionyl, butyryl) | To investigate the impact of acyl chain length on binding affinity and lipophilicity. |

| 9-acetyl group | Introduction of aromatic or cyclic substituents (e.g., benzoyl) | To explore potential pi-stacking or hydrophobic interactions within the binding pocket. |

| Purine C2-position | Introduction of small alkyl or halo groups | To probe steric tolerance and electronic effects at this position. |

| Purine C8-position | Substitution with various functional groups (e.g., amines, thiols) | To introduce new hydrogen bonding capabilities or to act as a handle for further derivatization. |

| 6-oxo group | Conversion to a thio- or seleno- group | To alter the hydrogen bonding capacity and electronic distribution of the purine core. |

Impact of Substitution Patterns on Molecular Functionality

The pattern of substitution on the purine ring of this compound is anticipated to have a profound impact on its molecular functionality. The electronic properties, lipophilicity, and steric profile of the molecule can be finely tuned through the introduction of various substituents, which in turn can influence its pharmacokinetic and pharmacodynamic properties.

| Substituent Type | Position on Purine Ring | Potential Impact on Molecular Functionality |

|---|---|---|

| Halogens (F, Cl, Br) | C2, C8 | Increases lipophilicity, can act as a hydrogen bond acceptor, and may block metabolic pathways. |

| Small Alkyl Groups (e.g., methyl, ethyl) | C2, C8 | Enhances lipophilicity and can provide beneficial steric interactions. |

| Amino Groups (-NH2) | C2 | Introduces a hydrogen bond donor, potentially increasing target affinity and altering solubility. |

| Thiol Groups (-SH) | C8 | Can act as a nucleophile or form disulfide bonds, offering a route for covalent modification of targets. |

Synthesis and Characterization of Related Compounds

The synthesis of this compound and its analogues requires careful control of reaction conditions to ensure high purity and yield. A critical aspect of the synthetic process is the identification and characterization of impurities and byproducts, which can provide valuable insights into the reaction mechanism and guide process optimization.

Impurity Profiling in Purine Derivative Synthesis

Impurity profiling is a crucial component of pharmaceutical development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). In the synthesis of acetylated purine derivatives, several types of impurities can arise. These can be broadly categorized as process-related impurities, which include unreacted starting materials and intermediates, and product-related impurities, which are byproducts formed through side reactions.

For example, during the acetylation of the parent purine, incomplete reaction can lead to the presence of the unacetylated starting material. Furthermore, side reactions such as the formation of isomeric products or degradation of the starting material or product can occur under the reaction conditions. One notable byproduct in the acetylation of related purine nucleosides is the cleavage of the glycosidic bond, leading to the formation of the free purine base, such as hypoxanthine (B114508) nih.gov. A comprehensive impurity profile would involve the use of sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to detect, identify, and quantify these impurities.

| Impurity Type | Potential Impurity | Origin |

|---|---|---|

| Unreacted Starting Material | 3H-purin-6-one (Hypoxanthine) | Incomplete acetylation reaction. |

| Reagent-related Impurity | Acetic Anhydride/Acetic Acid | Residual reagents from the acetylation step. |

| Byproduct | Di-acetylated purine derivatives | Over-acetylation under harsh reaction conditions. |

| Degradation Product | Hypoxanthine | Cleavage of the acetyl group under certain conditions (e.g., acidic or basic). nih.gov |

Isolation and Synthesis of Byproducts and Minor Analogues

The isolation and structural elucidation of byproducts and minor analogues formed during the synthesis of this compound are important for a complete understanding of the reaction chemistry. These minor components can sometimes possess interesting biological activities of their own.

The isolation of these compounds typically involves chromatographic techniques. Preparative HPLC is a powerful tool for separating compounds with similar polarities from the main product. Once isolated, the structure of these minor analogues can be determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, MS, and Infrared (IR) spectroscopy.

In some cases, it may be desirable to synthesize these byproducts or minor analogues intentionally to confirm their structure or to evaluate their biological properties. For instance, if a di-acetylated byproduct is identified, a synthetic route could be designed using stronger acetylating conditions to favor its formation. The deliberate synthesis of these related compounds also provides valuable reference standards for their quantification in the main product stream.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the vibrational modes of molecules, which are characteristic of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum reveals the presence of various functional groups based on their unique absorption frequencies. For 9-acetyl-3H-purin-6-one, characteristic absorption bands are expected for the carbonyl groups (C=O) of the acetyl and purinone moieties, N-H bonds, C-N bonds, and the aromatic purine (B94841) ring system.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy could be employed to further probe the vibrations of the purine ring and the acetyl group.

Specific Raman spectral data for this compound is not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts of the protons in this compound would be indicative of their electronic environment. For instance, protons on the purine ring would appear at different chemical shifts than the protons of the methyl group in the acetyl moiety.

A comprehensive ¹H NMR spectrum with assigned chemical shifts for this compound has not been reported in available scientific databases.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in assigning the carbons of the purine ring, the carbonyl carbons, and the methyl carbon of the acetyl group.

Publicly accessible ¹³C NMR data for this compound is currently unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 178.15 g/mol biosynth.com. The mass spectrum would show a molecular ion peak corresponding to this mass, and other peaks resulting from the fragmentation of the molecule, which could help in confirming the presence of the acetyl and purine groups.

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for this compound, including precise m/z values or elemental composition analysis, could be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS spectra or fragmentation patterns for this compound are not available in the reviewed literature.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption maxima (λmax) or molar absorptivity data for this compound were found.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

There is no available information on the circular dichroism spectra of this compound to discuss its chirality or conformational properties.

X-ray Diffraction Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction

A crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, details on its solid-state structure, such as unit cell parameters, space group, and bond lengths/angles, are not available.

Powder X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of solid materials. nih.gov It provides information on the atomic arrangement, crystal structure, and phase purity of a compound. mdpi.com For this compound, PXRD analysis is crucial for identifying its specific crystalline form, or polymorph, as different solid forms can exhibit distinct physical properties. nih.gov

The technique involves irradiating a powdered sample of the compound with X-rays and measuring the angles and intensities of the diffracted beams. The resulting PXRD pattern is a plot of diffracted intensity against the diffraction angle (2θ). nih.gov This pattern serves as a unique "fingerprint" for the crystalline solid. mdpi.com The positions of the diffraction peaks are defined by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the spacing between crystal lattice planes (d-spacing). nih.gov By analyzing the peak positions and intensities, the unit cell dimensions and space group of the crystal can be determined. This data is invaluable for identifying and differentiating between potential polymorphs, hydrates, or solvates of this compound. nih.govmdpi.com

Table 1: Representative Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 85 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 65 |

| 21.5 | 4.13 | 40 |

| 25.7 | 3.46 | 75 |

| 28.2 | 3.16 | 50 |

Advanced Spectroscopic Techniques for Material Characterization

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a high-sensitivity technique that provides elemental and chemical information at the nanoscale. nih.gov When integrated with a scanning transmission electron microscope (STEM), EELS can identify the elemental composition of a material, even down to the single-atom level. mostlyphysics.net For a compound like this compound, EELS can confirm the presence and distribution of its constituent elements: carbon, nitrogen, oxygen, and hydrogen.

The technique analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy due to inelastic scattering, and these energy losses are characteristic of the elements present. nih.gov The resulting EELS spectrum shows distinct "edges" corresponding to the core-loss energies of specific elements. The fine structure of these edges can also provide information about the bonding environment and electronic state of the atoms, making it a powerful tool for chemical analysis. nih.govaps.org

Table 2: EELS Core-Loss Edges for Constituent Elements

| Element | Atomic Symbol | Core-Loss Edge | Characteristic Energy (eV) |

| Carbon | C | K-edge | ~284 |

| Nitrogen | N | K-edge | ~401 |

| Oxygen | O | K-edge | ~532 |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. mdpi.com For this compound, SEM analysis would provide detailed information about the morphology of its solid form, such as particle size, shape, and surface texture. This is particularly important in material science and pharmaceutical development, where these characteristics can influence a compound's bulk properties.

In SEM, a focused beam of electrons is scanned across the surface of a sample. The interactions between the electrons and the sample's atoms generate various signals that are collected by detectors to form an image. mdpi.com This allows for the direct visualization of the crystalline habit or amorphous nature of the this compound powder.

Table 3: Morphological Characteristics Determinable by SEM

| Parameter | Description |

| Particle Size | The dimensions of individual particles in the sample. |

| Particle Shape | The external geometry of the particles (e.g., crystalline, irregular, spherical). |

| Surface Texture | The micro-scale features on the particle surface (e.g., smooth, rough, porous). |

| Agglomeration | The extent to which individual particles are clustered together. |

Chromatographic Methods for Purity Assessment and Separation

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique widely used to monitor the progress of chemical reactions. libretexts.orgresearchgate.net It is an essential tool for the synthesis of this compound, allowing chemists to quickly determine when the starting materials have been consumed and the product has formed. libretexts.org

To monitor a reaction, small spots of the starting material, the reaction mixture at different time points, and a co-spot (a mixture of starting material and reaction mixture) are applied to a TLC plate. libretexts.org The plate is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. libretexts.org

Table 4: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Rf Value | Observation at Reaction Completion |

| Starting Material (e.g., Hypoxanthine) | 0.25 | Spot disappears from the reaction mixture lane. |

| This compound (Product) | 0.60 | A new, distinct spot appears and intensifies over time. |

| Byproduct | 0.45 | Appearance of a faint spot may indicate side reactions. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is the method of choice for determining the precise purity of a this compound sample. researchgate.net

In a typical reversed-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a liquid mobile phase through a column packed with a solid stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector measures the components as they exit the column, producing a chromatogram—a plot of detector response versus time. The time at which a component exits the column is its retention time, which is characteristic for that compound under specific conditions. The area under a component's peak is proportional to its concentration, allowing for accurate quantitative analysis and purity determination. nih.gov

Table 5: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm |

| Retention Time | ~5.8 minutes |

| Purity Calculation | (Peak Area of Compound / Total Peak Area) x 100% |

Computational and Theoretical Investigations of 9 Acetyl 3h Purin 6 One and Analogues

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. cuny.eduresearchgate.net For purine (B94841) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are standard for achieving a balance between accuracy and computational cost. nih.govnih.govnih.gov

These studies typically begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. The results of such a calculation for 9-acetyl-3H-purin-6-one would provide precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate the distribution of electron density, which helps in identifying the most electron-rich and electron-poor regions of the molecule, predicting its reactivity. researchgate.net For instance, the molecular electrostatic potential (MEP) map derived from DFT can pinpoint sites susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov Analysis of the HOMO-LUMO gap for this compound and its analogues can therefore predict their relative stability and reactivity in chemical reactions. DFT calculations are the primary method for determining the energies of these orbitals. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.87 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Ionization Potential (I) | 6.85 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.98 | The energy released when an electron is added to the molecule. |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds of potential biological interest, molecular docking is a key technique to predict how they might interact with protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score, commonly in kcal/mol. nih.gov

For a compound like this compound, docking studies would involve selecting a relevant biological target, such as a kinase or another enzyme where purine analogues are known to be active. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a score for each pose. nih.gov The lowest-energy scores typically correspond to the most stable and likely binding modes. These predictions are valuable in virtual screening and for prioritizing compounds for experimental testing. nih.gov

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A | -9.8 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| Analogue B | -9.2 | LEU718, VAL726 | Hydrophobic |

| Analogue C | -10.4 | MET793, THR854 | Hydrogen Bond |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, understanding the accessible conformations is critical, as the biologically active conformation that binds to a receptor may not be the lowest-energy state in solution. nih.gov Computational methods, including molecular dynamics (MD) simulations and systematic conformational searches, can explore the potential energy surface of a molecule to identify stable conformers. nih.gov

When a ligand binds to a receptor, it forms specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Docking simulations, combined with visualization software, allow for detailed examination of these ligand-receptor interactions. nih.gov For this compound, analysis would focus on identifying which atoms in the purine ring, the carbonyl oxygen, or the acetyl group form key contacts with amino acid residues in the target's active site. This information is vital for structure-activity relationship (SAR) studies and for designing analogues with improved binding affinity and selectivity. nih.gov

Tautomerism and Isomerism Analysis

Isomers are molecules that have the same molecular formula but different arrangements of atoms. Tautomers are a specific type of isomer that readily interconvert, most commonly through the migration of a proton. nih.gov

The 3H-purin-6-one scaffold, also known as hypoxanthine (B114508), is subject to keto-enol tautomerism. nih.govosmarks.net The predominant form is the keto (lactam) form, but the enol (lactim) form can also exist in equilibrium. The position of this equilibrium can be influenced by the solvent and by intermolecular interactions, such as those within a protein binding site. The ability of the purine ring to exist in different tautomeric forms can be critical for its biological function, as each tautomer presents a different pattern of hydrogen bond donors and acceptors for molecular recognition. nih.gov

Beyond tautomerism of the purine ring, this compound also exhibits rotational isomerism (or conformers) due to rotation around the single bond connecting the acetyl group to the N9 atom of the purine ring. The orientation of the acetyl group relative to the purine ring system can be investigated using computational energy profiling to determine the most stable rotational isomers and the energy barriers between them. nih.gov

Stability and Energetics of Purine N-H Tautomers

The tautomeric landscape of purine and its derivatives is a critical aspect of their chemical behavior and biological function. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the purine core, the proton can occupy different nitrogen atoms, leading to several possible tautomeric forms. The most stable and low-energy tautomers of purine involve the proton residing on the N1, N3, N7, or N9 atoms of the imidazole (B134444) and pyrimidine (B1678525) rings. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stability and energetics of these tautomers. For the parent purine molecule, calculations have consistently shown that the 9H tautomer is the most stable form in the gas phase, followed by the 7H, 3H, and 1H tautomers, respectively. nih.govresearchgate.net The enhanced stability of the 9H tautomer is often attributed to favorable intramolecular interactions, such as the interaction between the N9-H group and the lone electron pair on the N3 atom. researchgate.net

The introduction of substituents onto the purine ring significantly influences the relative stability of these tautomers. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—can alter the energy landscape. rsc.org For instance, studies on adenine (B156593), which has an amino group (a strong electron-donating group) at the C6 position, show that while the 9H tautomer remains the most stable, the relative energies of the other tautomers are modified compared to the unsubstituted purine. nih.gov

In the case of this compound, we are considering a specific tautomer (3H) with an acetyl group at the N9 position and an oxo group at the C6 position. The presence of the electron-withdrawing acetyl group at N9 and the oxo group at C6 will have a profound effect on the electronic distribution and stability compared to the parent purine. DFT calculations on related substituted purines have shown that substituents can modulate the energy differences between tautomers by several kcal/mol. nih.gov For example, a strongly electron-accepting group like a nitro group can significantly alter the stability ordering of the 7H and 3H tautomers. nih.govresearchgate.net While specific energetic data for this compound is not detailed in the provided search results, the general principles derived from analogous systems allow for an understanding of the factors governing its stability relative to other potential tautomers.

| Tautomer | Unsubstituted Purine (Approx. Erel) | C2-NO2 Substituted (Approx. Erel) | C8-NO2 Substituted (Approx. Erel) |

|---|---|---|---|

| 9H | 0.0 | 0.0 | 0.0 |

| 7H | ~2.5 | ~3.5 | ~4.0 |

| 3H | ~8.0 | ~10.0 | ~11.0 |

| 1H | ~10.0 | ~12.0 | ~13.0 |

Note: The data in the table are generalized from findings on substituted purines to illustrate trends; they are not specific experimental or calculated values for this compound. nih.govresearchgate.net

The solvent environment also plays a crucial role in tautomeric stability. Polar solvents can stabilize tautomers with larger dipole moments. cuni.cz Computational models like the Polarizable Continuum Model (PCM) are used to study these solvent effects, revealing that the relative stability of tautomers can shift, and in some cases, even invert, in different media. mdpi.com For instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H form in water. mdpi.com

Intermolecular Interaction Analysis

Hydrogen Bonding Networks via Hirshfeld Analysis

Intermolecular interactions are fundamental to the structure and properties of molecular crystals. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. acs.org This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, allowing for the mapping of close contacts between neighboring molecules. acs.org

For a molecule like this compound, several types of hydrogen bonds are expected to be significant. The purine core contains multiple hydrogen bond donor (N-H) and acceptor (N, C=O) sites. The N3-H group can act as a hydrogen bond donor, while the lone pairs on the N1 and N7 atoms and the oxygen of the C6-oxo group can act as acceptors. The acetyl group's carbonyl oxygen is also a potent hydrogen bond acceptor. Consequently, interactions such as N-H···O and N-H···N are anticipated to be primary drivers in the crystal packing. nih.gov

Studies on similar heterocyclic compounds demonstrate the utility of Hirshfeld analysis in elucidating these networks. For example, in the crystal structure of a substituted pyridine (B92270) derivative, Hirshfeld analysis revealed that N-H···O and N-H···N hydrogen bonds were crucial in forming dimers and connecting them into chains. nih.gov The percentage contributions of various intermolecular contacts are determined from the fingerprint plots, providing a quantitative measure of their importance.

| Interaction Type | Typical Percentage Contribution Range | Relevance to this compound |

|---|---|---|

| H···H | 35 - 45% | Represents the largest contribution to the surface, arising from the numerous hydrogen atoms. |

| O···H/H···O | 20 - 25% | Crucial contacts corresponding to N-H···O and C-H···O hydrogen bonds involving the oxo and acetyl groups. nih.gov |

| C···H/H···C | 15 - 30% | Indicates weaker C-H···π or van der Waals interactions. nih.gov |

| N···H/H···N | 5 - 15% | Represents key N-H···N hydrogen bonds between purine rings. nih.gov |

Note: The percentage ranges are generalized from published analyses of various nitrogen-containing heterocyclic compounds and serve as an illustrative guide. nih.govnih.gov

Hydrophobic Interactions in Molecular Binding

While hydrogen bonds are critical, hydrophobic interactions also play a major role in molecular recognition and binding, particularly in biological systems. nih.gov Hydrophobic interactions are driven by the tendency of nonpolar surfaces to associate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The purine ring system of this compound, although containing polar groups, has significant nonpolar surface area in its aromatic rings.

In the context of a ligand binding to a protein, the binding pocket is often lined with a combination of polar and nonpolar (hydrophobic) amino acid residues. The stability of the resulting ligand-protein complex is a balance of favorable interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov Computational docking studies on inhibitors binding to kinases, which often target purine-like scaffolds, have shown that hydrophobic interactions are a primary driver for binding affinity. nih.gov

The acetyl group on this compound adds a hydrophobic methyl component that can engage in favorable van der Waals contacts within a hydrophobic pocket. The aromatic purine core itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site, which is a specific and significant type of hydrophobic interaction. researchgate.net

The interplay between hydrogen bonding and hydrophobic interactions is crucial for binding affinity and specificity. nih.govnih.gov Optimizing hydrophobic contacts, sometimes at the expense of a hydrogen bond, can lead to a more stable complex. nih.gov The presence of water molecules within a binding site can also mediate interactions and influence the flexibility of hydrophobic regions. nih.gov Therefore, a comprehensive analysis of the binding potential of this compound would require considering both its hydrogen bonding capabilities and the hydrophobic character of its purine and acetyl moieties.

Mechanistic Biochemical and Biological Research Applications of Purine Derivatives Excluding Clinical Applications

Molecular Interactions with Biological Macromolecules and Pathways

Enzyme Inhibition Mechanisms (e.g., Kinases, Histone Deacetylases, DNA Polymerase)

No specific data is available on the inhibitory activity of 9-acetyl-3H-purin-6-one against kinases, histone deacetylases, or DNA polymerase.

Receptor Ligand Interactions and Modulation

There is no information regarding the interaction of this compound with any specific biological receptors.

Modulation of Cellular Signaling Pathways at a Molecular Level

The effect of this compound on cellular signaling pathways has not been documented in the available literature.

Interactions with Nucleic Acids (DNA and RNA)

Interference with DNA Synthesis Mechanisms

No studies were found that investigate the interference of this compound with DNA synthesis.

RNA and DNA Binding Characteristics and Effects on Duplex Formation

There is no available research on the binding characteristics of this compound to RNA or DNA, or its effects on duplex formation.

Biochemical Pathway Modulation Research

Research into the modulation of biochemical pathways by purine (B94841) derivatives is a cornerstone of drug discovery and molecular biology. These studies aim to understand how synthetic compounds interact with and influence the complex network of enzymatic reactions that sustain cellular life. The purine scaffold, being central to cellular metabolism and signaling, is a frequent starting point for the design of molecules that can selectively target specific enzymes or pathways.

The metabolism of purines is a tightly regulated process involving a series of enzymes responsible for their synthesis, degradation, and salvage. wikipedia.orgmdpi.com Key enzymes in this pathway, such as those in the de novo synthesis pathway (e.g., phosphoribosyl pyrophosphate amidotransferase) and the salvage pathway (e.g., hypoxanthine-guanine phosphoribosyltransferase), are critical for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis, as well as for cellular energy in the form of ATP and GTP. mdpi.com

While direct studies on the effect of this compound on these enzymes are not available, its structure suggests potential interactions. The 6-oxopurine core is analogous to endogenous purines like hypoxanthine (B114508) and guanine (B1146940), suggesting it could be a substrate or inhibitor for enzymes that recognize these natural purines. The N9-acetyl group, however, is a modification not typically found in nature and could influence its binding affinity and specificity for these enzymes. For instance, it might sterically hinder access to the active site or alter the electronic properties of the purine ring system.

Hypothetical inhibitory activities of a 9-acetylated purine derivative on key enzymes of purine metabolism are presented in Table 1. This table illustrates the type of data that would be sought in such an investigation.

Table 1: Hypothetical Inhibitory Profile of a 9-Acetylated Purine Derivative on Purine Metabolism Enzymes

| Enzyme Target | Putative IC50 (µM) | Assay Type |

|---|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH) | 15 | Spectrophotometric |

| Xanthine (B1682287) Oxidase | > 100 | Fluorometric |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 50 | Radiochemical |

Acetyl-CoA is a central metabolite in cellular metabolism, involved in the citric acid cycle, fatty acid synthesis, and acetylation reactions. Enzymes that utilize Acetyl-CoA, such as Acetyl-CoA acyltransferases, are crucial for these processes. Given the "acetyl" component in this compound, it is conceivable that this compound could be explored for its potential to interact with enzymes of acetyl-CoA metabolism.

However, it is more likely that the acetyl group of this compound would be investigated in the context of its lability and potential to act as an acetyl donor in non-enzymatic or enzymatic acetylation reactions, or conversely, its stability and influence on the purine core's interaction with target proteins. The purine moiety itself is not a typical substrate for acetyl-CoA acyltransferases. Research in this area would likely focus on whether the compound can be metabolized to release acetate (B1210297) and the 6-oxopurine core, and what the downstream effects of these metabolites might be.

In Vitro Cellular Studies on Mechanistic Actions

In vitro cellular studies are fundamental to understanding the molecular mechanisms of action of a compound within a biological system. These studies can reveal how a compound affects cellular processes such as gene expression, protein function, and signaling cascades.

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. nih.gov This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more open chromatin structure that is generally associated with transcriptional activation. nih.gov

A compound like this compound, containing an acetyl group, could theoretically influence histone acetylation levels through several indirect mechanisms. For example, if the acetyl group is labile, it could potentially increase the intracellular pool of acetate, a precursor for Acetyl-CoA, which is the acetyl donor for HATs. However, this is a speculative mechanism. A more direct line of investigation would be to assess whether the compound inhibits HDACs, leading to an accumulation of acetylated histones. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group, a structural motif not immediately apparent in this compound.

Table 2 provides an example of how the effects of a test compound on histone acetylation levels might be presented.

Table 2: Illustrative Data on the Effect of a Test Compound on Histone H3 Acetylation

| Cell Line | Treatment Concentration (µM) | Fold Change in Acetyl-H3K9 Levels (vs. Control) |

|---|---|---|

| HeLa | 1 | 1.2 |

| HeLa | 10 | 2.5 |

| A549 | 1 | 1.1 |

| A549 | 10 | 2.1 |

Proteomics allows for the large-scale analysis of changes in protein expression in a biological system in response to a particular stimulus, such as treatment with a chemical compound. This unbiased approach can provide valuable insights into the mechanism of action of a compound by identifying the cellular pathways and processes that are most affected.

A hypothetical proteomic study of cells treated with this compound could reveal changes in the expression of proteins involved in purine metabolism, cell cycle regulation, or apoptosis. Such a study would typically involve separating proteins from treated and untreated cells by two-dimensional gel electrophoresis or by liquid chromatography, followed by mass spectrometry to identify and quantify the proteins. The results would then be analyzed to identify statistically significant changes in protein abundance and to map these proteins to specific cellular pathways.

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry and chemical biology. researchgate.net They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

For a molecule like this compound, an SAR study would involve synthesizing a series of analogs with modifications at various positions. For example, the acetyl group at the N9 position could be replaced with other acyl groups of varying chain lengths and electronic properties. The 6-oxo group could be replaced with a 6-amino or 6-thio group. Additionally, substitutions could be made on the purine ring itself, for instance, at the C2 or C8 positions.

These analogs would then be tested in a panel of relevant biological assays to determine how each structural modification impacts their activity. The resulting data would be used to build a model of the pharmacophore, the key structural features required for biological activity.

Table 3 presents a hypothetical SAR study for a series of 9-acyl-3H-purin-6-one derivatives, illustrating how structural modifications might influence a hypothetical biological endpoint, such as the inhibition of a particular enzyme.

Table 3: Hypothetical Structure-Activity Relationship of 9-Acyl-3H-purin-6-one Analogs

| Compound | R Group (at N9) | C6-Substituent | IC50 (µM) |

|---|---|---|---|

| 1 | -COCH3 | =O | 25 |

| 2 | -H | =O | >100 |

| 3 | -COCF3 | =O | 10 |

| 4 | -COCH2CH3 | =O | 40 |

| 5 | -COCH3 | -NH2 | >100 |

This hypothetical data suggests that the N9-acetyl group is important for activity (comparing compound 1 to 2), that an electron-withdrawing acyl group enhances potency (compound 3 vs. 1), and that the 6-oxo group is preferred over a 6-amino group (compound 1 vs. 5).

Role As Precursors and Building Blocks in Organic Synthesis

Utilization in the Synthesis of More Complex Organic Molecules

The primary function of the N-9 acetyl group in 9-acetyl-3H-purin-6-one is to facilitate the regioselective synthesis of N-9 substituted purine (B94841) derivatives. In purine chemistry, direct alkylation or glycosylation of the purine ring often yields a mixture of N-7 and N-9 isomers, which can be difficult to separate. By acetylating the N-9 position, chemists can temporarily block this site, although in many key reactions, the acylated purine is used directly as the substrate for substitution at the N-9 position, where the acetyl group is displaced.

This intermediate is instrumental in creating diverse molecular architectures. For instance, it can be used in coupling reactions with various electrophiles to introduce complex side chains. This strategy has been employed to synthesize a range of 9-alkylated purines, which are then evaluated for biological activity. nih.gov The synthesis of novel 1H-purin-6(9H)-one derivatives has led to compounds with promising antitumor activities. nih.gov A key advantage of using the acetyl group is that it can be readily removed under mild conditions, such as treatment with sodium methoxide, regenerating the N-H bond once its directing or activating role is complete. heteroletters.org This chemical handle allows for the systematic modification of the hypoxanthine (B114508) scaffold, leading to the generation of libraries of compounds for drug discovery programs.

| Precursor | Reagent | Product Type | Potential Application |

| 6-Chloropurine (related purine) | Trimethylsilyl derivative + Brominated Sugar | N-9 Substituted Purine Nucleoside | Antitumor nih.gov |

| 2,6-Dihalogenated purines | Alcohols (Mitsunobu reaction) | 9-Alkylated Purines | Antiproliferative nih.gov |

| Purine bases | Acetic Anhydride + Acetal | Acylated Acyclic Nucleosides | Antiviral nih.gov |

Function as Intermediates for Nucleotide-Modified Therapeutics

The structural similarity of purines to the building blocks of DNA and RNA makes them ideal starting points for the development of therapeutic agents. This compound serves as a key intermediate in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer chemotherapy. These modified nucleosides mimic natural compounds and can disrupt the replication of viruses or cancer cells.

A classic example of this strategy is seen in the synthesis of acyclic nucleoside analogues. While many syntheses of famous analogues like acyclovir (B1169) start from guanine (B1146940) derivatives, the underlying chemical principle is identical for hypoxanthine derivatives. The purine base is often acylated to enhance its solubility and to facilitate a regioselective reaction at the N-9 position with a specifically designed side chain. nih.gov This ensures the correct constitution required for biological activity.

Research into N-9 substituted hypoxanthine derivatives has yielded compounds with potential as antimalarial agents. researchgate.net Furthermore, the synthesis of 9-(6'-deoxy-alpha-L-talofuranosyl)hypoxanthine and its conversion to the corresponding 6-thiopurine derivative resulted in a compound that significantly inhibited the growth of L120 tumor cells both in vitro and in vivo. nih.gov These examples underscore the critical role of intermediates like this compound in providing a reliable pathway to therapeutically valuable molecules.

Table of Synthesized Nucleoside Analogues and Their Therapeutic Interest

| Intermediate Base | Synthetic Target | Therapeutic Area |

|---|---|---|

| Hypoxanthine | 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine nih.gov | Oncology |

| Guanine | Acyclovir Analogues nih.gov | Antiviral |

| Hypoxanthine | 9-[2-(Phosphonomethoxy)ethyl]hypoxanthine derivatives researchgate.net | Antimalarial |

Contribution to the Development of New Synthetic Methodologies in Heterocyclic Chemistry

The use of this compound and similar acylated purines has been integral to the advancement of synthetic methods in heterocyclic chemistry. The challenges associated with controlling regioselectivity in purine modifications have spurred the development of robust and efficient synthetic protocols.

One of the most significant contributions is in the area of nucleoside synthesis. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is the most common method for creating the crucial glycosidic bond between a sugar and a nucleobase. wikipedia.org This reaction typically involves the coupling of a silylated heterocyclic base with an acyl-protected sugar derivative in the presence of a Lewis acid. wikipedia.orgmdpi.com The use of acylated purines is a closely related and effective variation of this core methodology, providing a reliable route to N-9 linked nucleosides.

More recently, innovative approaches such as multi-component reactions have emerged, further streamlining the synthesis of complex molecules. An efficient, three-component reaction has been developed for the synthesis of acylated acyclic nucleosides by reacting a purine nucleobase, an acetal, and acetic anhydride. nih.gov This method demonstrates excellent regioselectivity for the N-9 isomer and showcases how fundamental building blocks and activating reagents can be combined in novel ways to build molecular complexity rapidly. nih.gov The continued use and study of activated intermediates like this compound thus contribute to the expansion of the synthetic chemist's toolkit for creating novel heterocyclic systems. amazonaws.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.